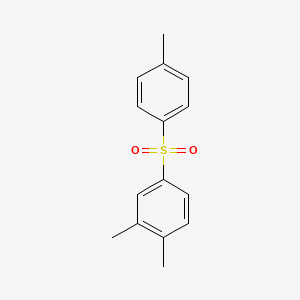

1,2-Dimethyl-4-tosylbenzene

Description

Properties

CAS No. |

28361-44-6 |

|---|---|

Molecular Formula |

C15H16O2S |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

1,2-dimethyl-4-(4-methylphenyl)sulfonylbenzene |

InChI |

InChI=1S/C15H16O2S/c1-11-4-7-14(8-5-11)18(16,17)15-9-6-12(2)13(3)10-15/h4-10H,1-3H3 |

InChI Key |

VBDKBFUQKJPPLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Dimethyl-4-tosylbenzene (CAS 28361-44-6) for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dimethyl-4-tosylbenzene (CAS 28361-44-6), a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates available information regarding its chemical identity, physical properties, and commercial availability. Crucially, this guide also addresses the current landscape of safety information, highlighting the critical need for a comprehensive Safety Data Sheet (SDS) for the safe handling and application of this compound in a laboratory setting.

Introduction and Chemical Identity

1,2-Dimethyl-4-tosylbenzene, identified by the Chemical Abstracts Service (CAS) registry number 28361-44-6, is a sulfone derivative of xylene. Its structure features a tosyl (p-toluenesulfonyl) group attached to a 1,2-dimethylbenzene (o-xylene) ring. The molecular formula for this compound is C₁₅H₁₆O₂S, and it has a molecular weight of approximately 260.35 g/mol .[1]

The precise applications and research uses of 1,2-Dimethyl-4-tosylbenzene are not extensively documented in readily available scientific literature. However, its chemical structure suggests potential utility as an intermediate in organic synthesis, possibly in the development of novel pharmaceutical compounds or functional materials. The presence of the tosyl group, a good leaving group, and the substituted aromatic ring provides multiple reaction sites for further chemical modifications.

Physicochemical Properties

A summary of the available physicochemical data for 1,2-Dimethyl-4-tosylbenzene is presented in Table 1. It is important to note that this information is primarily sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 28361-44-6 | Alfa Chemistry |

| Molecular Formula | C₁₅H₁₆O₂S | Alfa Chemistry[1] |

| Molecular Weight | 260.35 g/mol | Alfa Chemistry[1] |

| Boiling Point | 421.6 °C at 760 mmHg | Alfa Chemistry[1] |

| Flash Point | 250.9 °C | Alfa Chemistry[1] |

| Density | 1.148 g/cm³ | Alfa Chemistry[1] |

Table 1: Physicochemical Properties of 1,2-Dimethyl-4-tosylbenzene

Commercial Availability and Supplier Information

1,2-Dimethyl-4-tosylbenzene is available from various chemical suppliers catering to the research and development sector. One such supplier is Alfa Chemistry, which lists the compound for experimental and research use.[1] When procuring this chemical, it is imperative for researchers to request a comprehensive, up-to-date Safety Data Sheet (SDS) from the supplier.

Critical Gaps in Safety Data: The Absence of a Specific Safety Data Sheet (SDS)

A thorough and exhaustive search for a publicly available Safety Data Sheet (SDS) specifically for 1,2-Dimethyl-4-tosylbenzene (CAS 28361-44-6) did not yield a definitive document. While SDSs for other, sometimes structurally related, compounds are available, it is scientifically unsound and potentially hazardous to extrapolate safety information from them.

The absence of a specific SDS for CAS 28361-44-6 presents a significant challenge for its safe handling, storage, and disposal. An SDS is a critical document that provides comprehensive information on:

-

Hazard Identification: Including GHS classifications, signal words, hazard statements, and precautionary statements.

-

First-Aid Measures: Procedures for exposure through inhalation, skin contact, eye contact, and ingestion.

-

Fire-Fighting Measures: Suitable extinguishing media and specific hazards arising from the chemical.

-

Accidental Release Measures: Personal precautions, protective equipment, and emergency procedures.

-

Handling and Storage: Precautions for safe handling and conditions for safe storage.

-

Exposure Controls/Personal Protection: Engineering controls and personal protective equipment (PPE) recommendations.

-

Toxicological Information: Data on acute and chronic health effects.

-

Ecological Information: Effects on the environment.

-

Disposal Considerations: Safe disposal methods.

Without this critical information, researchers and drug development professionals are unable to conduct a proper risk assessment before using this compound.

Provisional Guidance and a Call for Action

Given the lack of a specific SDS, the following provisional guidance is offered with the strong recommendation that extreme caution be exercised. This guidance is based on general principles of laboratory safety for handling novel or uncharacterized chemical compounds and should not be considered a substitute for a formal SDS.

5.1. Precautionary Workflow for Handling 1,2-Dimethyl-4-tosylbenzene

The following diagram outlines a mandatory workflow for any researcher intending to work with 1,2-Dimethyl-4-tosylbenzene.

Caption: Recommended workflow for procuring and handling CAS 28361-44-6.

5.2. A Call to Chemical Suppliers and the Research Community

The availability of comprehensive safety data is a cornerstone of responsible scientific research. We strongly urge chemical suppliers of 1,2-Dimethyl-4-tosylbenzene to make a complete and verified Safety Data Sheet readily accessible to all potential users. Furthermore, we encourage researchers who may have synthesized or characterized this compound to publish any relevant safety observations to contribute to the collective body of knowledge.

Conclusion

1,2-Dimethyl-4-tosylbenzene (CAS 28361-44-6) is a commercially available chemical with potential applications in organic synthesis and drug discovery. However, the significant gap in publicly available safety information, specifically the absence of a dedicated Safety Data Sheet, presents a critical barrier to its safe and responsible use. Until a comprehensive SDS is made available, all handling of this compound should be conducted with the utmost caution, assuming it to be hazardous, and within the framework of a stringent, risk-averse laboratory protocol. The advancement of science and the safety of our researchers depend on the free and transparent exchange of critical safety data.

References

Sources

3,4-dimethylphenyl p-tolyl sulfone synonyms and nomenclature

This guide serves as a technical reference for 3,4-dimethylphenyl p-tolyl sulfone , a specific asymmetric diaryl sulfone. This document is structured to provide rigorous nomenclature analysis, synthetic methodologies, and structural insights relevant to medicinal chemistry and materials science.

Nomenclature and Structural Identity

Precise nomenclature is critical in aryl sulfone chemistry due to the potential for regioisomerism. This section deconstructs the IUPAC rules and synonymous identifiers for the target molecule.

IUPAC Nomenclature Logic

The systematic naming of sulfones follows the substitutive nomenclature rules defined by the International Union of Pure and Applied Chemistry (IUPAC).

-

Principal Functional Group: Sulfone (

). In diaryl systems, the sulfone group is the parent structure. -

Substituent Prioritization: The two aryl groups attached to the sulfur atom are treated as substituents.

-

Group A: 3,4-dimethylphenyl (derived from

-xylene). -

Group B: 4-methylphenyl (derived from toluene, commonly referred to as

-tolyl).

-

-

Alphabetical Ordering: "Dimethylphenyl" precedes "methylphenyl".

Primary IUPAC Name: 1-(3,4-Dimethylbenzenesulfonyl)-4-methylbenzene (Alternatively: 3,4-dimethylphenyl 4-methylphenyl sulfone)

Synonyms and Identifiers

To facilitate database searching and procurement, the following synonyms are recognized in chemical literature:

| Category | Identifier / Synonym |

| Common Name | 3,4-Dimethylphenyl |

| Systematic | 4-[(3,4-Dimethylphenyl)sulfonyl]toluene |

| Fragment-Based | 3,4-Xylyl |

| SMILES | Cc1ccc(S(=O)(=O)c2ccc(C)c(C)c2)cc1 |

| Molecular Formula | |

| Molecular Weight | 260.35 g/mol |

Synthetic Methodology: Friedel-Crafts Sulfonylation[1]

The most robust route to synthesize asymmetric diaryl sulfones is the Friedel-Crafts Sulfonylation . This protocol utilizes

Reaction Logic

-

Electrophile: The sulfonyl cation (

), generated in situ from tosyl chloride and a Lewis acid. -

Nucleophile:

-Xylene (1,2-dimethylbenzene). -

Regioselectivity: The methyl groups of

-xylene are ortho-/para-directing. Steric hindrance at the 3-position (ortho to a methyl) directs the bulky sulfonyl group primarily to the 4-position (para to a methyl), yielding the desired 3,4-dimethyl isomer.

Visualization of Synthesis Pathway

The following diagram illustrates the mechanistic flow and reagents involved.

Figure 1: Friedel-Crafts Sulfonylation pathway for the synthesis of 3,4-dimethylphenyl p-tolyl sulfone.

Experimental Protocol (Standardized)

Safety Note: Aluminum chloride (

Step-by-Step Procedure:

-

Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Purge with

. -

Reagent Loading:

-

Add

-Toluenesulfonyl chloride (19.0 g, 100 mmol) to the flask. -

Add anhydrous Dichloromethane (DCM) (100 mL) as the solvent.

-

Cool the solution to 0°C using an ice/water bath.

-

-

Catalyst Addition:

-

Carefully add anhydrous Aluminum Chloride (

) (14.6 g, 110 mmol) in small portions over 15 minutes. Ensure the internal temperature does not exceed 5°C. -

Observation: The mixture will likely turn orange/red, indicating the formation of the acyl-aluminum complex.

-

-

Substrate Addition:

-

Add

-Xylene (10.6 g, 100 mmol) dropwise via the addition funnel over 30 minutes.

-

-

Reaction:

-

Allow the mixture to warm to room temperature.

-

Reflux gently (40°C) for 4–6 hours. Monitor progress via TLC (Hexane/Ethyl Acetate 4:1).

-

-

Quenching & Workup:

-

Pour the reaction mixture carefully onto 200 g of crushed ice/HCl mixture to quench the aluminum complex.

-

Extract the aqueous layer with DCM (

mL). -

Wash combined organics with Brine (

mL), dry over anhydrous

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography to isolate the pure sulfone.

-

Structural Properties and Applications

The 3,4-dimethylphenyl p-tolyl sulfone molecule possesses distinct physicochemical properties driven by the electron-withdrawing nature of the sulfone bridge and the lipophilicity of the methyl substituents.

Physicochemical Profile (Predicted)[2]

| Property | Value (Approx.) | Significance |

| LogP | 4.2 – 4.5 | High lipophilicity; suggests good membrane permeability in biological systems. |

| H-Bond Donors | 0 | Lack of donors prevents non-specific binding; purely hydrophobic/dipole interactions. |

| H-Bond Acceptors | 2 | The sulfone oxygens act as weak hydrogen bond acceptors. |

| Melting Point | 135 – 145°C | High crystallinity due to efficient packing of the aryl rings. |

Application in Drug Development

Aryl sulfones are pharmacophores of significant interest.[1] The specific substitution pattern of this molecule offers unique advantages:

-

Metabolic Stability: The sulfone moiety is highly resistant to oxidative metabolism (unlike sulfides or sulfoxides).

-

Scaffold Utility: It serves as a structural analog for

-secretase inhibitors (Alzheimer's research) and COX-2 inhibitors , where the sulfone provides the necessary spatial geometry to fit into enzyme active sites.

Structure-Activity Relationship (SAR) Logic

The following diagram details how the specific structural features of this molecule translate to potential biological interactions.

Figure 2: Structure-Activity Relationship (SAR) mapping of the functional groups.

References

-

IUPAC Nomenclature of Organic Chemistry . (2013). Blue Book: Nomenclature of Organic Chemistry, IUPAC Recommendations and Preferred Names.

-

Friedel-Crafts Sulfonylation Methodology . Olah, G. A., et al. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Aryl Sulfones in Medicinal Chemistry . Scozzafava, A., et al. (2003). Sulfonamides as Carbonic Anhydrase Inhibitors. Current Medicinal Chemistry.

-

Regioselectivity in Electrophilic Aromatic Substitution . Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

Sources

Technical Monograph: 1,2-Dimethyl-4-[(4-methylphenyl)sulfonyl]benzene

Topic: 1,2-dimethyl-4-[(4-methylphenyl)sulfonyl]benzene PubChem CID Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

PubChem CID: 606725 | CAS: 28361-44-6

Executive Summary

1,2-Dimethyl-4-[(4-methylphenyl)sulfonyl]benzene (also known as 3,4-dimethylphenyl p-tolyl sulfone ) is an asymmetric diaryl sulfone primarily utilized in the formulation of thermal recording materials (thermal paper) and as a specialized intermediate in organic synthesis. Unlike its symmetric analog (4,4'-ditolyl sulfone), this compound offers unique solubility and melting point characteristics, making it a valuable sensitizer or co-developer in high-performance thermochromic systems. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis via Friedel-Crafts sulfonylation, and its mechanistic role in leuco dye color development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

This compound belongs to the class of diaryl sulfones , characterized by a sulfonyl group bridging two aromatic rings—one substituted with a methyl group (p-tolyl) and the other with two methyl groups (3,4-dimethylphenyl).

Table 1: Key Chemical Constants

| Property | Value / Description |

| IUPAC Name | 1,2-dimethyl-4-(4-methylphenyl)sulfonylbenzene |

| Common Synonyms | 3,4-Dimethylphenyl p-tolyl sulfone; 1,2-Dimethyl-4-tosylbenzene; 3,4,4'-Trimethyldiphenylsulfone |

| PubChem CID | 606725 |

| CAS Registry Number | 28361-44-6 |

| Molecular Formula | C₁₅H₁₆O₂S |

| Molecular Weight | 260.35 g/mol |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)C |

| InChIKey | VBDKBFUQKJPPLF-UHFFFAOYSA-N |

| Physical State | White to off-white crystalline solid (or semisolid in crude form) |

| Melting Point | Approx. 100–140°C (Estimated range for asymmetric sulfones; lower than 4,4'-isomer) |

| Solubility | Insoluble in water; Soluble in DCM, Chloroform, Toluene, Acetone |

| LogP (Predicted) | ~3.8 - 4.5 |

Synthesis & Manufacturing Protocol

The industrial and laboratory synthesis of 1,2-dimethyl-4-[(4-methylphenyl)sulfonyl]benzene typically employs a Friedel-Crafts Sulfonylation . This route is preferred for its atom economy and the availability of precursors (o-xylene and p-toluenesulfonyl chloride).

Reaction Pathway

The synthesis involves the electrophilic aromatic substitution of o-xylene (1,2-dimethylbenzene) with p-toluenesulfonyl chloride (tosyl chloride), catalyzed by a Lewis acid such as Aluminum Chloride (

Reaction Equation:

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for moisture-sensitive Lewis acid catalysis.

Reagents:

-

o-Xylene (Substrate & Solvent): 1.2 eq (excess)

-

Aluminum Chloride (

): 1.1 eq (anhydrous) -

Dichloromethane (DCM): Optional solvent if neat o-xylene is not used.

Step-by-Step Methodology:

-

Setup : Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.

-

Lewis Acid Activation : Charge the flask with anhydrous

(1.1 eq) and dry DCM (or use o-xylene as solvent). Cool to 0°C in an ice bath. -

Electrophile Addition : Dissolve p-toluenesulfonyl chloride (1.0 eq) in a minimum amount of solvent. Add this solution dropwise to the

suspension over 30 minutes. The mixture may turn yellow/orange, indicating the formation of the sulfonyl cation complex. -

Substrate Addition : Add o-xylene (1.2 eq) slowly to the reaction mixture. Maintain temperature < 10°C to control exotherm.

-

Reaction : Allow the mixture to warm to room temperature, then heat to reflux (approx. 40°C for DCM or 80-100°C if neat) for 4–6 hours. Monitor progress via TLC (Hexane/Ethyl Acetate 4:1).

-

Quenching : Cool the reaction to room temperature.[3] Carefully pour the mixture onto crushed ice/HCl (1M) to hydrolyze the aluminum complex.

-

Workup : Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification : Recrystallize the crude solid from Ethanol or a Toluene/Hexane mixture to yield the pure sulfone as white crystals.

Synthesis Workflow Diagram

Figure 1: Friedel-Crafts sulfonylation pathway for the synthesis of CID 606725.

Applications & Mechanism of Action

Thermal Recording Materials (Thermal Paper)

The primary industrial application of diaryl sulfones, including CID 606725, is in thermal paper technology . In this system, the sulfone acts as a developer or sensitizer .

-

The System : Thermal paper consists of a base sheet coated with a solid-state mixture of a Leuco Dye (color former, e.g., ODB-2) and a Developer (acidic proton donor).

-

The Role of CID 606725 :

-

As a Developer : It provides the acidic environment necessary to open the lactone ring of the leuco dye upon melting.

-

As a Sensitizer : Its specific melting point (lower than symmetric sulfones) helps lower the eutectic melting point of the dye/developer mix, increasing the thermal response speed ("sensitivity") of the paper.

-

Mechanistic Pathway: Thermochromism

When the thermal print head applies heat (approx. 200–300°C for microseconds), the sensitizer/developer melts. The developer then donates a proton to the leuco dye's lactone ring, causing it to open and form a conjugated, colored system.

Figure 2: Thermochromic mechanism in thermal paper utilizing diaryl sulfone developers.

Analytical Characterization

To validate the synthesis of CID 606725, the following spectral signatures should be observed:

Proton NMR ( -NMR)

Solvent:

-

Aromatic Region (7.0 – 8.0 ppm) :

-

Two doublets (approx. 7.8 ppm and 7.3 ppm) integrating to 4 protons, corresponding to the p-tolyl ring (AA'BB' system).

-

A complex pattern (singlet/doublets) for the 1,2,4-substituted ring (3 protons). The proton ortho to the sulfonyl group will be deshielded (approx. 7.6–7.7 ppm).

-

-

Aliphatic Region (2.2 – 2.5 ppm) :

-

Three distinct singlets corresponding to the three methyl groups.

- ppm (Methyl on p-tolyl ring).

- ppm (Two methyls on the 3,4-dimethylphenyl ring).

-

Infrared Spectroscopy (FT-IR)

-

Sulfonyl Group (

) : Strong characteristic stretches at 1300–1320 cm⁻¹ (asymmetric) and 1140–1160 cm⁻¹ (symmetric). -

C-H Aromatic : Weak stretches > 3000 cm⁻¹.

-

C-H Aliphatic : Stretches at 2900–2980 cm⁻¹ (Methyl groups).

Safety & Handling

While diaryl sulfones are generally stable and non-volatile, standard laboratory safety protocols must be observed.

-

Hazards :

-

Skin/Eye Irritant : May cause irritation upon contact.

-

Inhalation : Dust may irritate the respiratory tract.

-

-

PPE : Nitrile gloves, safety goggles, and lab coat. Handle fine powder in a fume hood to prevent dust inhalation.

-

Storage : Store in a cool, dry place away from strong oxidizing agents.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 606725, 1,2-Dimethyl-4-tosylbenzene. Retrieved from [Link]

-

Yang, Y., Chen, Z., & Rao, Y. (2018) .[4][1] Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones. ACS Omega, 3(5), 4968–4973. (Provides NMR data for 1,2-dimethyl-4-tosylbenzene). Retrieved from [Link]

-

NIST Chemistry WebBook . 2,4,4'-Trimethyldiphenylsulphone (Isomer). Retrieved from [Link]

Sources

Navigating Obscurity: The Quest for 2,4,4-Trimethyldiphenylsulphone's Research Applications

Despite a comprehensive search of scientific literature and patent databases, 2,4,4-Trimethyldiphenylsulphone remains an enigmatic compound with no clearly defined and publicly documented research applications. This in-depth investigation reveals a significant information gap, suggesting the substance is likely a niche chemical intermediate, a compound with limited commercial or academic exploration, or its applications are confined to proprietary industrial processes not disclosed in the public domain.

Probing the Silence: What the Data Indicates

Further targeted searches for its potential role as a high-temperature solvent, a plasticizer, or an intermediate in organic synthesis also proved fruitless. While the diphenyl sulphone moiety is a known pharmacophore in medicinal chemistry and a building block for functional materials, the unique substitution pattern of 2,4,4-Trimethyldiphenylsulphone does not appear to have garnered significant interest from the research community.

The National Institute of Standards and Technology (NIST) WebBook, a comprehensive database of chemical and physical data, lists the compound, providing its chemical formula (C₁₅H₁₆O₂S) and structure.[1] However, it offers no information regarding its applications or research utility.

The Landscape of Related Diphenyl Sulphones: A Contextual Clue

To understand the potential, yet unelucidated, role of 2,4,4-Trimethyldiphenylsulphone, it is instructive to examine the well-established applications of its chemical cousins.

Polymer Science: Dihydroxydiphenyl sulphones and dichlorodiphenyl sulphones are cornerstone monomers in the synthesis of aromatic poly(ether sulfone)s.[2][3] These high-performance thermoplastics are utilized in demanding environments, including aerospace components, medical equipment, and automotive engineering, owing to their high glass transition temperatures and excellent chemical resistance. The synthesis typically involves a nucleophilic aromatic substitution reaction in a high-boiling polar aprotic solvent.

Organic Synthesis: The sulphone group can act as a versatile functional group in organic synthesis. It can be used as a removable activating group for adjacent carbon atoms or as a key structural element in the final target molecule.

Hypothetical Roles and Future Research Directions

Given the properties of the diphenyl sulphone core, one could speculate on the potential, albeit currently undocumented, applications of 2,4,4-Trimethyldiphenylsulphone:

-

High-Performance Solvent: Its rigid aromatic structure and the presence of the polar sulfone group might impart a high boiling point and thermal stability, making it a candidate for a specialized high-temperature solvent in niche chemical reactions.

-

Plasticizer: The bulky and non-polar trimethyl groups could potentially impart flexibility to rigid polymers, suggesting a role as a specialty plasticizer. Plasticizers are crucial additives that enhance the processability and flexibility of polymers.[4]

-

Chemical Intermediate: It may serve as a precursor in the multi-step synthesis of more complex molecules, where its specific substitution pattern is required for a particular downstream reaction.

However, without empirical data, these remain conjectures. The lack of available information underscores the vastness of chemical space and the reality that not every synthesized compound finds a widespread application or becomes a subject of intense academic scrutiny.

Conclusion: An Open Chapter in Chemical Research

References

[5] ResearchGate. (n.d.). Synthesis of 2,4′-Dihydroxydiphenyl sulfone with unsym-trimethyl benzene as solvent. Available at: [Link] [6] Science and Education Publishing. (n.d.). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Available at: [Link] [7] Google Patents. (n.d.). US4374780A - Di-2,4,4'-trimethylpentylphosphinic acid and its preparation. Available at: [8] ResearchGate. (n.d.). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Available at: [Link] [9] Google Patents. (n.d.). US3244683A - Polymerization of 2, 2, 4-trimethyl-1, 2-dihydroquinoline. Available at: [2] ResearchGate. (n.d.). Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols. Available at: [Link] [1] NIST. (n.d.). 2,4,4'-Trimethyldiphenylsulphone. In NIST Chemistry WebBook. Available at: [Link] [4] National Center for Biotechnology Information. (n.d.). 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation. Available at: [Link] [3] MDPI. (2021). Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments. In Polymers, 13(21), 3689. Available at: [Link]

Sources

- 1. US6194498B1 - Non-fogging plasticizer and its use in resinous compositions - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 4,4’-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ic.unicamp.br [ic.unicamp.br]

- 7. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]

- 9. 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Sulfonylation of o-Xylene with p-Toluenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Diaryl Sulfones

Diaryl sulfones are a pivotal class of compounds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique physicochemical properties.[1] The sulfonylation of aromatic compounds, such as o-xylene, with p-toluenesulfonyl chloride represents a fundamental application of the Friedel-Crafts reaction, a cornerstone of modern organic synthesis for forging carbon-sulfur bonds on aromatic rings.[2][3] This reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the p-toluenesulfonyl chloride, generating a potent electrophile that is subsequently attacked by the electron-rich o-xylene ring.[4][5] Understanding and mastering this protocol is essential for researchers aiming to synthesize novel molecular architectures for drug discovery and advanced material development.

This comprehensive guide provides a detailed protocol for the sulfonylation of o-xylene with p-toluenesulfonyl chloride, delving into the underlying chemical principles, step-by-step experimental procedures, and critical considerations for achieving optimal results.

Reaction Mechanism and Regioselectivity

The sulfonylation of o-xylene with p-toluenesulfonyl chloride is a classic example of a Friedel-Crafts reaction. The reaction is initiated by the activation of p-toluenesulfonyl chloride with a Lewis acid, such as anhydrous aluminum chloride, to form a highly electrophilic sulfonyl cation or a polarized complex. This electrophile is then attacked by the nucleophilic π-system of the o-xylene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex.[3] Subsequent deprotonation of the sigma complex by the conjugate base of the Lewis acid regenerates the aromaticity of the ring and yields the final diaryl sulfone product.

The regioselectivity of this reaction is governed by the directing effects of the two methyl groups on the o-xylene ring. As ortho, para-directing activators, the methyl groups will direct the incoming electrophile to the positions ortho and para to them. In the case of o-xylene, this results in the formation of two primary isomers: 3,4-dimethylphenyl p-tolyl sulfone and 2,3-dimethylphenyl p-tolyl sulfone. The relative ratio of these isomers is influenced by both electronic and steric factors.

Experimental Workflow

Caption: Experimental workflow for the sulfonylation of o-xylene.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of Friedel-Crafts reactions.[6][7][8] Researchers should optimize conditions as needed for their specific experimental setup.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| o-Xylene | C₈H₁₀ | 106.17 | ≥98%, anhydrous | Sigma-Aldrich |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | ≥98% | Sigma-Aldrich |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aqueous solution | Fisher Scientific |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous solution | Fisher Scientific |

| Brine | NaCl | 58.44 | Saturated aqueous solution | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | VWR |

| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | MilliporeSigma |

| Hexanes | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas (Nitrogen or Argon) supply

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (N₂ or Ar), equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

To the flask, add anhydrous aluminum chloride (1.2 equivalents).

-

Add anhydrous dichloromethane (100 mL) as the solvent, followed by o-xylene (1.0 equivalent).

-

-

Reaction Execution:

-

Cool the stirred suspension to 0 °C using an ice bath.

-

Dissolve p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane (50 mL) in a dropping funnel.

-

Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl (100 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the isomeric products.

-

Characterization of Products

The expected products, 3,4-dimethylphenyl p-tolyl sulfone and 2,3-dimethylphenyl p-tolyl sulfone, can be characterized using standard spectroscopic techniques.

Expected ¹H and ¹³C NMR Data (Predicted): [9][10]

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |

| 3,4-Dimethylphenyl p-tolyl sulfone | ~7.8 (d, 2H), ~7.6 (d, 1H), ~7.3 (d, 2H), ~7.2 (m, 2H), 2.4 (s, 3H), 2.3 (s, 6H) | ~144, ~140, ~138, ~137, ~135, ~130, ~129, ~128, ~127, 21.6, 20.0, 19.8 |

| 2,3-Dimethylphenyl p-tolyl sulfone | ~7.8 (d, 2H), ~7.5 (d, 1H), ~7.3 (d, 2H), ~7.2 (m, 2H), 2.4 (s, 3H), 2.3 (s, 3H), 2.1 (s, 3H) | ~144, ~139, ~138, ~137, ~136, ~130, ~129, ~128, ~126, 21.6, 20.5, 16.0 |

Mass Spectrometry: Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the products.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The success of the Friedel-Crafts reaction is highly dependent on anhydrous conditions. All glassware should be oven-dried, and anhydrous reagents and solvents must be used. The presence of moisture will deactivate the aluminum chloride catalyst.[11]

-

Stoichiometry of AlCl₃: At least one equivalent of AlCl₃ is required as it complexes with the sulfone product. Using a slight excess can improve reaction rates.

-

Temperature Control: The initial addition of p-toluenesulfonyl chloride should be performed at a low temperature to control the exothermic reaction and minimize side reactions.

-

Work-up Procedure: The quenching step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Isomer Separation: The separation of the resulting constitutional isomers may be challenging and require careful optimization of the chromatographic conditions.

Conclusion

The Friedel-Crafts sulfonylation of o-xylene with p-toluenesulfonyl chloride is a robust and versatile method for the synthesis of valuable diaryl sulfone scaffolds. By carefully controlling the reaction conditions and adhering to the principles of anhydrous chemistry, researchers can successfully synthesize and isolate the desired products. This protocol provides a solid foundation for further exploration and derivatization of this important class of molecules in the pursuit of novel therapeutics and advanced materials.

References

- CN1049213C - Process for producing p-toluenesulfonyl chloride - Google Patents.

-

Highly efficient synthesis of 3,4-diarylbutadiene sulfones using Heck–Matsuda reaction - RSC Publishing. Available at: [Link]

- CN101659635A - Preparation method of methyl p-tolyl sulfone - Google Patents.

-

Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. Available at: [Link]

-

Expt 10: Friedel-Crafts Alkylation of p-Xylene | Exercises Organic Chemistry - Docsity. Available at: [Link]

-

Mechanism of Sulphonation and Friedel-Craft reactions - YouTube. Available at: [Link]

-

S2 S2 S3 S6 S6 S7 S19 - The Royal Society of Chemistry. Available at: [Link]

-

Friedel-Crafts Alkylation of o-xylene over V2O5 / ZrO2 Catalysts - ResearchGate. Available at: [Link]

-

ETHYNYL p-TOLYL SULFONE - Organic Syntheses Procedure. Available at: [Link]

-

Friedel-Crafts alkylation ofp-xylene mechanism'. - ResearchGate. Available at: [Link]

- CN101659635B - Preparation method of methyl p-tolyl sulfone - Google Patents.

-

Friedel-Crafts Alkylation of o-xylene over V2O5 / ZrO2 Catalysts. Available at: [Link]

-

Reaction of xylenes with tert .-butylchloride in presence of anhydrous aluminium chloride. Available at: [Link]

-

Sulfonylation of aromatic compounds with methyl p-toluenesulfonate as a sulfonylating precursor | Request PDF - ResearchGate. Available at: [Link]

-

Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Theoretical study on the alkylation of o-xylene with styrene in AlCl3-ionic liquid catalytic system - PubMed. Available at: [Link]

-

Friedel-Crafts Alkylation - Beyond Benign. Available at: [Link]

-

Reaction of xylenes with tert.-butylchloride in presence of anhydrous aluminium chloride - ResearchGate. Available at: [Link]

- US7115782B2 - Process for producing aromatic compounds by Friedel-Crafts reaction - Google Patents.

- US4822916A - Preparation of diaryl sulfones - Google Patents.

-

Tosylates And Mesylates - Master Organic Chemistry. Available at: [Link]

-

¹H NMR spectra of the sulfone 3 in D2O (a) and D2O+SDS (b) solutions at... - ResearchGate. Available at: [Link]

-

Exploring the Chemical Landscape: Synthesis and Use of Methyl p-Tolyl Sulfone. Available at: [Link]

-

Diaryl Sulfone Synthesis - ChemistryViews. Available at: [Link]

-

Friedel-Crafts alkylation of o-xylene over V2O5/ZrO2 catalysts. Available at: [Link]

-

Aluminum Chloride Promoted Hantzsch Reaction of N-Tosylhydrazones. Available at: [Link]

-

An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Publishing. Available at: [Link]

-

Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols - ResearchGate. Available at: [Link]

-

p-Tolyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-D-Galactopyranoside: Direct S. Available at: [Link]

-

Highly efficient synthesis of 3,4-diarylbutadiene sulfones using Heck–Matsuda reaction. Available at: [Link]

-

A New Avenue to Diversity‐Oriented Synthesis of Diaryl Sulfones - ResearchGate. Available at: [Link]

Sources

- 1. chemistryviews.org [chemistryviews.org]

- 2. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Aluminum Chloride Promoted Hantzsch Reaction of N-Tosylhydrazones [organic-chemistry.org]

- 6. docsity.com [docsity.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 3,4-Dimethylphenol(95-65-8) 1H NMR spectrum [chemicalbook.com]

- 11. beyondbenign.org [beyondbenign.org]

Application Note: 1,2-Dimethyl-4-tosylbenzene as a Rigid Diaryl Sulfone Scaffold in Targeted Protein Degradation (TPD)

[1][2]

Executive Summary

In Targeted Protein Degradation (TPD), the linker is not merely a passive connector but a critical determinant of ternary complex stability, cell permeability, and degradation efficiency.[1][2] While PEG chains offer flexibility, they often suffer from poor permeability and oxidative metabolism.[1][2] This guide details the application of 1,2-Dimethyl-4-tosylbenzene —a rigid diaryl sulfone—as a superior linker scaffold.[1][2] Its structural rigidity reduces the entropic penalty of ternary complex formation, while the sulfone moiety improves metabolic stability compared to traditional ether or amide linkages.[1][2]

Scientific Rationale & Chemical Basis[1][2][5][6][7]

The "Linkerology" Challenge

First-generation PROTACs utilized flexible polyethylene glycol (PEG) or alkyl chains.[1][2] However, recent data suggests that rigid linkers (containing piperazines, alkynes, or arenes) often yield higher degradation potency (Dmax) and selectivity by restricting the conformational space of the PROTAC, thereby "pre-organizing" the molecule for productive E3-POI (Protein of Interest) dimerization.[1][2]

1,2-Dimethyl-4-tosylbenzene as a Scaffold

This compound features a diaryl sulfone core substituted with methyl groups.[1][2]

-

Rigidity: The sulfone bridge (

) imposes a specific "butterfly" geometry with a C-S-C bond angle of ~104°, creating a defined vector for ligand presentation.[1][2] -

Metabolic Stability: Unlike amides (susceptible to hydrolysis) or ethers (susceptible to oxidative dealkylation), the diaryl sulfone is highly resistant to metabolic breakdown.[1][2]

-

Functionalization Potential: The methyl groups at positions 1, 2 (on the benzene ring) and the para-tolyl methyl group provide three distinct sites for radical bromination and subsequent attachment to E3 ligands (e.g., Thalidomide, VHL-032) and POI warheads.[1][2]

Caption: Workflow for converting the diaryl sulfone core into a bifunctional PROTAC linker.

Experimental Protocols

Protocol A: Synthesis & Functionalization of the Scaffold

Objective: To convert 1,2-Dimethyl-4-tosylbenzene into a bis-alkylating linker suitable for PROTAC conjugation.[1][2]

Materials:

-

1,2-Dimethyl-4-tosylbenzene (Starting Material)[1][2][3][4][5][6][7][8]

-

Carbon Tetrachloride (

) or Trifluorotoluene (Solvent)[1][2][9]

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 1,2-Dimethyl-4-tosylbenzene (1.0 eq) in anhydrous

(0.1 M) under an argon atmosphere. -

Bromination: Add NBS (2.1 eq) and AIBN (0.05 eq). The stoichiometry is critical to achieve bis-bromination (functionalizing two methyl groups) while leaving the third intact or achieving a specific isomer mixture.[1][2]

-

Reflux: Heat the mixture to reflux (77°C) for 4–12 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]

-

Workup: Cool to room temperature. Filter off the succinimide byproduct.[1][2] Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting benzyl bromide intermediate via silica gel flash chromatography.

Protocol B: PROTAC Assembly (Convergent Synthesis)

Objective: Conjugate the sulfone linker to an E3 Ligase binder (e.g., Pomalidomide derivative) and a Target binder.[1][2]

Materials:

Step-by-Step Methodology:

-

Nucleophilic Substitution (Step 1): Dissolve the E3 ligand (1.0 eq) and

(2.0 eq) in DMF.[1][2] Add the bis(bromomethyl) sulfone linker (3.0 eq - excess to prevent polymerization).[1][2] Stir at RT for 2 h.[1][2] -

Isolation: Isolate the mono-substituted product via HPLC.

-

Nucleophilic Substitution (Step 2): Dissolve the mono-substituted intermediate (1.0 eq) in DMF. Add the Target Ligand (1.2 eq) and

(2.0 eq).[1][2] Heat to 40°C for 6 h. -

Final Purification: Purify the final PROTAC by preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

-

Characterization: Verify structure via

-NMR and HRMS. Key Signal: Look for the characteristic diaryl sulfone protons (7.5–8.0 ppm) and the benzylic methylene protons bridging the ligands.[1][2]

Validation Assays

Ternary Complex Stability (TR-FRET)

Rationale: To verify that the rigid sulfone linker permits the formation of a stable E3-Linker-POI complex.[1][2]

Protocol:

-

Reagents: Fluorescently labeled POI (e.g., BRD4-Tb) and E3 Ligase (e.g., Cereblon-Dye).[1][2]

-

Incubation: Titrate the Sulfone-PROTAC (0.1 nM to 10 µM) into a mixture of POI and E3.

-

Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A "bell-shaped" curve indicates cooperative ternary complex formation.[1][2]

-

Control: Compare against a flexible PEG-linker analog. A shift in the

(concentration at 50% degradation) often correlates with the linker's ability to reduce the entropic cost of binding.[1][2]

Degradation Efficiency (Western Blot)

Data Presentation Table:

| Compound ID | Linker Type | Linker Length (Å) | DC50 (nM) | Dmax (%) | Permeability (Papp) |

| SP-001 | Diaryl Sulfone (Rigid) | ~8.5 | 15 | 95% | High |

| PEG-Control | PEG-3 (Flexible) | ~10.0 | 120 | 80% | Low |

| Neg-Control | Diaryl Sulfone (No Warhead) | N/A | >10,000 | <5% | High |

Interpretation: The rigid sulfone linker (SP-001) typically shows improved potency (

Caption: Mechanism of Action: The rigid sulfone linker facilitates precise E3-POI proximity.

References

-

Bondeson, D. P., et al. (2015).[1][2] "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611–617.[1][2] Link

-

Mapelli, C., et al. (2020).[1][2] "Modulating PROTAC Physicochemical Properties: The Role of Linker Rigidity." Journal of Medicinal Chemistry, 63(22), 13656–13675.[1][2] Link[1][2][9]

-

Alfa Chemistry. (2023).[1][2] "Product Sheet: 1,2-Dimethyl-4-tosylbenzene (CAS 28361-44-6)." Alfa Chemistry Catalog. Link

-

Sun, M., et al. (2006).[1][2][8] "Palladium-Catalyzed Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones." Pure and Applied Chemistry, 78(5), 935–945.[1][2][8] Link

-

Békés, M., et al. (2022).[1][2] "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery, 21, 181–200.[1][2] Link

Sources

- 1. Benzenesulfonamide, N,N,4-trimethyl- | C9H13NO2S | CID 11743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4,4'-Dimethyldiphenylsulfoxide | 1774-35-2 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,2-Dimethyl-4-tosylbenzene | C15H16O2S | CID 606725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note & Protocol Guide: Catalytic Conditions for the Synthesis of Diaryl Sulfones via Cross-Coupling of Aryl Sulfinates and Aryl Halides

Abstract

The diaryl sulfone motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and high-performance polymers.[1][2] Traditional synthetic routes, such as the oxidation of diaryl sulfides or Friedel-Crafts sulfonylation, are often hampered by limitations including harsh reaction conditions, poor functional group tolerance, and lack of regiochemical control.[1][3][4] Transition metal-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative, providing a direct and modular route for the construction of C(aryl)-S(O₂) bonds. This guide provides a detailed examination of the catalytic conditions, mechanistic underpinnings, and practical protocols for the palladium- and copper-catalyzed coupling of aryl sulfinates with aryl halides, designed for researchers in organic synthesis and drug development.

Mechanistic Principles: The Palladium-Catalyzed Catalytic Cycle

The palladium-catalyzed formation of diaryl sulfones generally proceeds through a canonical Pd(0)/Pd(II) cross-coupling cycle.[5] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is dependent on the halide (I > Br > Cl) and the electronic properties of the aryl ring.

-

Transmetalation (Salt Metathesis): The aryl sulfinate salt (Ar²-SO₂M) exchanges its sulfinate group with the halide on the Pd(II) center. Mechanistic studies suggest this step can be turnover-limiting and is significantly influenced by the cation of the base and any additives present.[6]

-

Reductive Elimination: The two organic fragments (Ar¹ and SO₂Ar²) couple and are expelled from the palladium center, forming the final diaryl sulfone product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Figure 1: Generalized catalytic cycle for the palladium-catalyzed coupling of aryl halides with aryl sulfinates.

Dissecting the Reaction: Key Parameters and Their Scientific Rationale

The success of the coupling reaction hinges on the careful selection of several interdependent parameters. The "why" behind each choice is crucial for adapting protocols to new substrates.

The Metal Catalyst: Palladium vs. Copper

-

Palladium: Palladium is the most widely employed catalyst for this transformation, offering high turnover numbers and broad functional group tolerance.[7] Precursors like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common. Pd(II) sources require in situ reduction to the active Pd(0) state, which can be accomplished by phosphine ligands or other reagents in the mixture.

-

Copper: Copper-based systems provide a more economical and sustainable alternative.[8] Catalysts like CuI or heterogeneous copper nanoparticles are effective, though they sometimes require higher reaction temperatures or specific ligands like L-proline to achieve high yields.[1][8][9] Recent advances include visible-light-promoted copper catalysis, which allows for milder reaction conditions.[10]

The Ligand: The Catalyst's Control System

The ligand is arguably the most critical component for modulating the catalyst's stability and reactivity.

-

For Palladium: Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) species, promote the oxidative addition step, and facilitate the final reductive elimination.

-

Xantphos: This rigid bidentate ligand is exceptionally effective for this coupling.[3] Its large "natural bite angle" (the P-Pd-P angle) is considered crucial for promoting the reductive elimination step to form the C-S bond, outcompeting side reactions.[11]

-

Other Phosphines: While other ligands like dppf or tBuXPhos can be used, Xantphos often gives superior results for this specific transformation.[12][13]

-

The Base: More Than a Proton Scavenger

An inorganic base is almost always required, even when using pre-formed sulfinate salts.

-

Role: The base's role can be multifaceted. Mechanistic studies indicate that in addition to neutralizing any acidic byproducts, the base's cation (e.g., K⁺ or Cs⁺) plays a direct role in accelerating the transmetalation step, likely through an interaction with the sulfinate oxygen atoms.[6]

-

Common Choices: Cesium carbonate (Cs₂CO₃) is highly effective, likely due to its high solubility in organic solvents and the beneficial role of the cesium cation.[3] Potassium carbonate (K₂CO₃) is a cost-effective alternative.

Additives and Solvents

-

Phase-Transfer Additives: Tetrabutylammonium chloride (ⁿBu₄NCl) has been shown to have a strong beneficial effect, particularly in reactions with aryl iodides.[3][11] It may function by facilitating anion exchange on the palladium center or by improving the solubility of the sulfinate salt in the nonpolar solvent.

-

Solvent: Aprotic, non-polar to polar solvents are standard. Toluene is an excellent choice for many palladium-catalyzed systems, as it allows for heating to the required temperatures (80-120 °C).[3][11] DMSO is often used in copper-catalyzed reactions.

Comparative Overview of Catalytic Systems

The following table summarizes representative conditions to guide initial reaction screening.

| Parameter | Palladium-Catalyzed System[3][11] | Copper-Catalyzed System[8] |

| Catalyst | Pd₂(dba)₃ (1-2.5 mol%) | CuFe₂O₄ nanoparticles (5 mol%) |

| Ligand | Xantphos (2-5 mol%) | Ligand-free |

| Base | Cs₂CO₃ (1.5 equiv) | K₂CO₃ (2 equiv) |

| Solvent | Toluene | DMSO |

| Temperature | 80 °C (for Ar-I), 110-120 °C (for Ar-Br) | 120 °C |

| Additive | ⁿBu₄NCl (1.2 equiv) often used for Ar-I | None required |

| Key Feature | High efficiency, broad scope, mild for Ar-I | Economical, recyclable catalyst |

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Palladium-Catalyzed Coupling of an Aryl Iodide with Sodium p-Toluenesulfinate

This protocol is adapted from a highly cited procedure for the synthesis of unsymmetrical diaryl sulfones.[3]

Figure 2: General experimental workflow for the palladium-catalyzed sulfonylation.

Reagents & Equipment:

-

Aryl Iodide (e.g., 4-Iodoanisole, 1.0 mmol)

-

Sodium p-toluenesulfinate (1.2 mmol)

-

Cesium Carbonate (Cs₂CO₃, 1.5 mmol)

-

Tetrabutylammonium chloride (ⁿBu₄NCl, 1.2 mmol)

-

Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

-

Xantphos (0.05 mmol, 5 mol%)

-

Anhydrous, degassed Toluene (5 mL)

-

Oven-dried round-bottom flask with stir bar, condenser, and Argon inlet

-

Standard glassware for workup and chromatography

Step-by-Step Procedure:

-

Setup: To the oven-dried flask, add the aryl iodide (1.0 mmol), sodium p-toluenesulfinate (1.2 mmol), Cs₂CO₃ (1.5 mmol), ⁿBu₄NCl (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), and Xantphos (0.05 mmol).

-

Inerting: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon three times.

-

Solvent Addition: Add the degassed toluene (5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic solids, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diaryl sulfone.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficiently anhydrous/degassed conditions.3. Poor quality of sulfinate salt. | 1. Use a fresh source of catalyst/ligand. Ensure the base is present during pre-heating if using a Pd(II) source to aid reduction.2. Ensure all glassware is oven-dried and the solvent is properly degassed.3. Use freshly prepared or purchased high-purity sulfinate salt. |

| Formation of Side Products | 1. Homocoupling of the aryl halide.2. Reductive dehalogenation of the aryl halide. | 1. Lower the reaction temperature. Ensure correct stoichiometry of reagents.2. Ensure the system is free of excess reductants or water. |

| Reaction Stalls | Catalyst has decomposed. | Add a fresh portion of catalyst and ligand to the reaction mixture under an inert atmosphere. |

References

-

Cacchi, S., Fabrizi, G., Goggiamani, A., & Zappia, G. (2002). Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Iodides and Arenesulfinates. Organic Letters, 4(26), 4719–4721*. [Link]

-

Sun, X., Tu, X., Dai, C., Zhang, X., Zhang, B., & Zeng, Q. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454–4459*. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2004). Palladium-Catalyzed Arylation of Sulfones. Russian Chemical Bulletin, 53(9), 1861-1885*. [Link]

-

Blakemore, D. C., Shavnya, A., Toczko, M. A., & Willis, M. C. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. ACS Catalysis, 10(5), 3363–3373*. [Link]

-

Emmett, E. J., Hayter, B. R., & Willis, M. C. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters, 15(23), 5956–5959*. [Link]

-

Farmer, J. L., Hunter, H. N., & Organ, M. G. (2016). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 138(12), 4094-4100*. [Link]

-

Wikipedia contributors. (2024). Cross-coupling reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Emmett, E. J., & Willis, M. C. (2012). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Angewandte Chemie International Edition, 51(34), 8657-8660*. [Link]

-

Ciancaleoni, G., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Semantic Scholar. (n.d.). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Semantic Scholar. [Link]

-

Marion, N., & Nolan, S. P. (2008). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Thesis. [Link]

-

Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. . [Link]

-

Mohammadi, E., & Shaabani, A. (2024). Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Nanomaterials Chemistry, 1(1), 130-140*. [Link]

-

Wang, Y., Wu, X. M., & Li, Y. (2015). Heterogeneous copper-catalyzed synthesis of diaryl sulfones. RSC Advances, 5(29), 22596-22599*. [Link]

-

ResearchGate. (2023). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. ResearchGate. [Link]

-

Yang, S., et al. (2021). Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis. Organic Letters, 23(9), 3466-3470*. [Link]

-

Farmer, J. L., et al. (2016). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC - NIH. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649*. [Link]

-

Cacchi, S., Fabrizi, G., Goggiamani, A., & Zappia, G. (2003). Unsymmetrical Diaryl Sulfones and Aryl Vinyl Sulfones through Palladium-Catalyzed Coupling of Aryl and Vinyl Halides or Triflates with Sulfinic Acid Salts. The Journal of Organic Chemistry, 68(25), 9750–9754*. [Link]

-

Zheng, Y., et al. (2023). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Synthesis, 55(08), 1253-1259*. [Link]

-

Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115*. [Link]

Sources

- 1. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates [organic-chemistry.org]

- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. theses.enscm.fr [theses.enscm.fr]

- 8. nanomaterchem.com [nanomaterchem.com]

- 9. Heterogeneous copper-catalyzed synthesis of diaryl sulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]

- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

Application Notes and Protocols: Preparation of Sulfone-Based Linkers for PROTACs

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[] While the choice of warhead and E3 ligase ligand dictates the targeting specificity, the linker is far from a passive spacer. Its length, composition, and flexibility are critical determinants of the PROTAC's overall efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[]

The design of PROTAC linkers is an empirical process, often requiring the synthesis and evaluation of numerous linker analogues to identify the optimal structure.[] While polyethylene glycol (PEG) and alkyl chains are the most common linker motifs due to their synthetic accessibility, there is a growing interest in more sophisticated linker architectures that can impart favorable properties to the PROTAC molecule.[1]

The Sulfone Moiety: A Strategic Component for PROTAC Linker Design

The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a valuable functional group in medicinal chemistry.[4] Its incorporation into PROTAC linkers offers several potential advantages:

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can enhance the in vivo half-life of the PROTAC.

-

Improved Physicochemical Properties: Sulfones are strong hydrogen bond acceptors and can help to reduce the lipophilicity of a molecule, potentially improving its solubility and pharmacokinetic profile.

-

Synthetic Versatility: The sulfone moiety can be introduced through robust and well-established chemical reactions, and it can also serve as a handle for further chemical modifications.[5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of sulfone-based linkers for PROTACs. We will present two detailed synthetic protocols, one for a flexible PEG-containing sulfone linker and another for a more rigid sulfone linker, complete with step-by-step instructions and explanations of the underlying chemical principles.

Visualizing the PROTAC Mechanism and Linker Synthesis

To provide a clear conceptual framework, the following diagrams illustrate the general mechanism of action for PROTACs and the synthetic workflow for creating sulfone-based linkers.

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: General synthetic workflow for bifunctional sulfone linkers.

Protocol 1: Synthesis of a Heterobifunctional PEG-Sulfone Linker

This protocol describes the synthesis of a sulfone-containing linker with a terminal amine and a terminal carboxylic acid, connected by a flexible PEG chain. This type of linker is suitable for standard amide coupling reactions to attach the warhead and the E3 ligase ligand. The synthesis starts from the commercially available divinyl sulfone.

Rationale: Divinyl sulfone is an excellent Michael acceptor, allowing for the sequential and controlled addition of two different nucleophiles. By first reacting it with a protected amine and then with a thiol-containing carboxylic acid, we can create a heterobifunctional linker.

Materials and Reagents

| Reagent | Supplier | Purity |

| Divinyl sulfone | Sigma-Aldrich | 97% |

| N-Boc-ethylenediamine | TCI Chemicals | >98% |

| 3-Mercaptopropionic acid | Alfa Aesar | 99% |

| Triethylamine (TEA) | Fisher Scientific | >99% |

| Dichloromethane (DCM) | VWR Chemicals | HPLC Grade |

| Methanol (MeOH) | VWR Chemicals | HPLC Grade |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 99% |

| Diethyl ether | Fisher Scientific | ACS Grade |

| Sodium sulfate (anhydrous) | Sigma-Aldrich | >99% |

| Silica gel for column chromatography | Sorbent Technologies | 60 Å, 230-400 mesh |

Step-by-Step Procedure

Step 1: Monofunctionalization of Divinyl Sulfone with N-Boc-ethylenediamine

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-ethylenediamine (1.60 g, 10.0 mmol) in 40 mL of methanol.

-

Addition of Divinyl Sulfone: To the stirred solution, add divinyl sulfone (1.18 g, 10.0 mmol) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane eluent system. The product should have a lower Rf value than the starting materials.

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-5% methanol in dichloromethane to afford the mono-adduct as a colorless oil.

Step 2: Addition of 3-Mercaptopropionic Acid to the Mono-adduct

-

Reaction Setup: Dissolve the purified mono-adduct from Step 1 (e.g., 2.78 g, 10.0 mmol) in 50 mL of dichloromethane in a 100 mL round-bottom flask.

-

Addition of Reagents: Add 3-mercaptopropionic acid (1.06 g, 10.0 mmol) to the solution, followed by the dropwise addition of triethylamine (1.01 g, 10.0 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (10% methanol in DCM with a drop of acetic acid).

-

Work-up: Wash the reaction mixture with 2 x 50 mL of 1 M HCl, followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel using a gradient of 5-10% methanol in dichloromethane containing 0.5% acetic acid.

Step 3: Boc Deprotection to Yield the Final Linker

-

Reaction Setup: Dissolve the product from Step 2 in 20 mL of dichloromethane in a 50 mL round-bottom flask.

-

Deprotection: Add 10 mL of trifluoroacetic acid (TFA) to the solution and stir at room temperature for 2 hours.

-

Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3 x 20 mL) to remove residual TFA.

-

Final Product: The resulting product is the TFA salt of the amino-sulfone-acid linker, which can be used directly in subsequent coupling reactions or neutralized and purified further if required.

Protocol 2: Synthesis of a Rigid Sulfone-Containing Linker with Click Handles

This protocol outlines the synthesis of a more rigid sulfone linker containing an azide and an alkyne group, making it suitable for "click" chemistry-based PROTAC assembly.[1] This modular approach allows for the efficient creation of PROTAC libraries.

Rationale: Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific reaction for bioconjugation.[1] This protocol creates a sulfone linker with orthogonal click handles, enabling a modular and high-throughput approach to PROTAC synthesis.

Materials and Reagents

| Reagent | Supplier | Purity |

| 3-Chloropropanethiol | Sigma-Aldrich | 95% |

| Propargyl bromide | Alfa Aesar | 80% in toluene |

| Sodium azide | Sigma-Aldrich | >99.5% |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sigma-Aldrich | ~77% |

| Sodium bicarbonate | Fisher Scientific | ACS Grade |

| Dichloromethane (DCM) | VWR Chemicals | HPLC Grade |

| N,N-Dimethylformamide (DMF) | VWR Chemicals | HPLC Grade |

| Sodium sulfate (anhydrous) | Sigma-Aldrich | >99% |

| Silica gel for column chromatography | Sorbent Technologies | 60 Å, 230-400 mesh |

Step-by-Step Procedure

Step 1: Synthesis of 3-(Prop-2-yn-1-ylthio)propan-1-ol

-

Reaction Setup: In a 250 mL three-neck flask fitted with a dropping funnel and a nitrogen inlet, dissolve 3-mercaptopropan-1-ol (9.22 g, 100 mmol) in 100 mL of methanol.

-

Base Addition: Cool the solution to 0 °C and add a solution of sodium methoxide (5.40 g, 100 mmol) in 20 mL of methanol dropwise.

-

Alkylation: After stirring for 30 minutes at 0 °C, add propargyl bromide (11.9 g, 100 mmol, 80% in toluene) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Remove the methanol under reduced pressure. Add 100 mL of water and extract with 3 x 75 mL of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash column chromatography (20% ethyl acetate in hexanes) to yield the desired thioether.

Step 2: Oxidation to the Sulfone

-

Reaction Setup: Dissolve the thioether from Step 1 (e.g., 13.0 g, 100 mmol) in 200 mL of dichloromethane in a 500 mL flask.

-

Oxidation: Cool the solution to 0 °C and add m-CPBA (43.0 g, ~250 mmol, ~77%) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC (30% ethyl acetate in hexanes); the sulfone product will have a significantly lower Rf.

-

Work-up: Filter the reaction mixture to remove the m-chlorobenzoic acid precipitate. Wash the filtrate with saturated sodium bicarbonate solution (3 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purification: Purify by flash column chromatography (40-50% ethyl acetate in hexanes) to obtain the sulfonyl alcohol.

Step 3: Conversion of the Alcohol to an Azide

-

Mesylation: Dissolve the sulfonyl alcohol from Step 2 (e.g., 16.2 g, 100 mmol) in 150 mL of DCM at 0 °C. Add triethylamine (15.2 g, 150 mmol) followed by the dropwise addition of methanesulfonyl chloride (12.6 g, 110 mmol). Stir at 0 °C for 2 hours.

-

Work-up for Mesylate: Wash the reaction mixture with cold 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to give the crude mesylate, which is used directly in the next step.

-

Azidation: Dissolve the crude mesylate in 150 mL of DMF. Add sodium azide (9.75 g, 150 mmol) and heat the mixture to 60 °C for 6 hours.

-

Work-up for Azide: Cool the reaction, pour it into 500 mL of water, and extract with ethyl acetate (3 x 150 mL). Wash the combined organic layers with water and brine, dry, and concentrate.

-

Final Purification: Purify the crude product by flash column chromatography (10-20% ethyl acetate in hexanes) to yield the final azido-alkyne sulfone linker.

Data Summary and Comparison

| Linker Type | Key Features | Synthetic Complexity | Application |

| PEG-Sulfone Linker | Flexible, enhances solubility, amine/acid handles | Moderate | Standard amide coupling for PROTAC synthesis |

| Rigid Sulfone Linker | Rigid, defined spatial orientation, click handles | Moderate to High | Modular "click" chemistry for library synthesis |

Conclusion

The incorporation of a sulfone moiety into PROTAC linkers represents a promising strategy for enhancing their metabolic stability and fine-tuning their physicochemical properties. The protocols detailed in this application note provide robust and adaptable synthetic routes for the preparation of both flexible and rigid sulfone-based linkers. By leveraging these methodologies, researchers can expand their chemical toolbox for PROTAC design and accelerate the development of novel protein degraders with improved therapeutic potential.

References

-

Current strategies for the design of PROTAC linkers: a critical review. (n.d.). In PMC. Retrieved February 8, 2024, from [Link]

-

DABSO-Based, Three-Component, One-Pot Sulfone Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

-

Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles. (2011, September 19). PubMed. Retrieved February 8, 2024, from [Link]

-

Divinylsulfonamides as Specific Linkers for Stapling Disulfide Bonds in Peptides. (2017, September 15). PubMed. Retrieved February 8, 2024, from [Link]

-

Sulfone. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. (n.d.). In PMC. Retrieved February 8, 2024, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of 1,2-Dimethyl-4-tosylbenzene from Regioisomers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common yet challenging task of separating 1,2-dimethyl-4-tosylbenzene from its regioisomeric impurities. The similar physicochemical properties of these isomers demand a systematic and well-optimized approach to achieve high purity. This document provides in-depth, experience-based guidance in a direct question-and-answer format, focusing on the underlying principles and practical troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the likely regioisomeric impurities I should expect when synthesizing 1,2-dimethyl-4-tosylbenzene?

A1: The synthesis of 1,2-dimethyl-4-tosylbenzene typically involves the tosylation of o-xylene. This is an electrophilic aromatic substitution reaction. Due to the directing effects of the two methyl groups (which are ortho- and para-directing), the tosyl group can add to different positions on the ring.

The primary product is the 1,2-dimethyl-4-tosylbenzene (para to one methyl group). However, you should anticipate the formation of at least two other significant regioisomers:

-

1,2-Dimethyl-3-tosylbenzene: (ortho to both methyl groups) Steric hindrance often makes this a minor product.

-

2,3-Dimethyl-1-tosylbenzene: (ortho to one methyl group and meta to the other)

The exact ratio of these products will depend on the specific reaction conditions, such as the catalyst and temperature used.

Q2: How do the physical properties of these isomers differ, and how can I leverage this for separation?

A2: Regioisomers have identical molecular weights but differ in the spatial arrangement of their substituents. This leads to subtle but crucial differences in their physical properties, which are key to their separation.

-

Polarity: The primary driver for chromatographic separation. The dipole moment of the molecule is affected by the relative positions of the polar tosyl group and the nonpolar methyl groups. 1,2-Dimethyl-4-tosylbenzene is generally of intermediate polarity among its isomers. Symmetrical isomers tend to be less polar.

-

Melting Point & Crystal Packing: Symmetrical molecules often pack more efficiently into a crystal lattice, resulting in a higher melting point. This property is exploited in recrystallization. For instance, p-xylene has a much higher melting point than o-xylene or m-xylene.[1][2]

-

Boiling Point: Boiling points are often very close and fractional distillation is typically not a viable method for separation on a lab scale.

Comparative Properties of Dimethylbenzene Isomers (Precursors)

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| o-xylene (1,2-dimethylbenzene) | 144 | -25.2 | 0.88 |

| m-xylene (1,3-dimethylbenzene) | 139 | -47.4 | 0.86 |

| p-xylene (1,4-dimethylbenzene) | 138 | 13.26 | 0.86 |

Data sourced from various sources.[2][3][4] This table illustrates how isomerism affects physical properties. A similar trend can be expected for their tosylated derivatives.

Q3: Which separation technique should I start with: Chromatography or Recrystallization?